molecular formula C8H5BrFN B1380842 2-bromo-5-fluoro-1H-indole CAS No. 1388064-73-0

2-bromo-5-fluoro-1H-indole

Cat. No.: B1380842
CAS No.: 1388064-73-0
M. Wt: 214.03 g/mol
InChI Key: FUGWYJHRHPCOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-1H-indole is a halogenated indole derivative with the molecular formula C8H5BrFN and a molecular weight of 214.03 g/mol . It serves as a key synthetic intermediate in organic chemistry and pharmaceutical research, particularly for the construction of more complex molecules with potential biological activity. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in compounds exhibiting a broad spectrum of pharmacological properties . Researchers utilize this bromo- and fluoro-substituted indole as a precursor in the design and synthesis of novel compounds for screening against various therapeutic targets. The specific bromo and fluoro substituents on the indole ring system enhance its utility as a building block for cross-coupling reactions and for exploring structure-activity relationships (SAR). Indole derivatives, in general, have been reported to demonstrate significant biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . For instance, structurally similar 5-fluoroindole derivatives have been incorporated into compounds investigated as antifungal and antibacterial agents , while other fluoro-substituted indoles have been developed as potent inhibitors of the influenza virus . This compound is intended for research applications only and is not approved for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGWYJHRHPCOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Fluoro 1h Indole and Analogous Structures

The synthesis of substituted indoles, such as 2-bromo-5-fluoro-1H-indole, is a significant focus in organic chemistry due to their prevalence in biologically active compounds. Various methodologies have been developed to construct the indole (B1671886) nucleus, often involving the formation of key precursor molecules followed by cyclization. This section details specific synthetic strategies, including modern catalytic methods and classical multi-step sequences for preparing the necessary intermediates.

Chemical Transformations and Reactivity Profiles of 2 Bromo 5 Fluoro 1h Indole

Reactions Involving the Bromine Substituent

The C-Br bond at the 2-position of the indole (B1671886) ring is the primary site of reactivity, participating in a range of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reductive debrominations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful and efficient means to form new carbon-carbon and carbon-nitrogen bonds at the 2-position of the indole core.

The Suzuki-Miyaura coupling is a widely utilized method for creating C-C bonds between aryl halides and organoboron compounds. rsc.org In the context of 2-bromo-5-fluoro-1H-indole, this reaction facilitates the synthesis of 2-aryl-5-fluoro-1H-indoles, which are valuable structures in medicinal chemistry. researchgate.net The reaction is tolerant of various functional groups and can be performed under relatively mild conditions. nih.gov

Successful Suzuki-Miyaura couplings have been reported for various bromoindoles, including those with unprotected N-H groups. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. rsc.org For instance, catalysts like Pd(PPh₃)₄ and palladium(II) acetate (B1210297) in combination with phosphine (B1218219) ligands such as XPhos are often effective. nih.govrsc.org The reaction is typically carried out in a solvent mixture, such as dioxane/water or DMF/water, in the presence of a base like sodium carbonate or potassium phosphate. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Aryl Halide Boronic Acid/Ester Catalyst Ligand Base Solvent Temp. (°C) Yield (%)
5,7-dibromoindole Phenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ H₂O 120 -
3-chloroindazole 5-indole boronic acid Pd source P2 K₃PO₄ dioxane/H₂O 100 -

This table presents a selection of reported conditions for Suzuki-Miyaura coupling reactions with various bromo-substituted nitrogen heterocycles, illustrating the range of applicable reagents and conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives of 5-fluoro-1H-indole. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for successful amination. semanticscholar.org

A variety of palladium catalysts and ligands have been developed for this transformation, accommodating a wide range of amine coupling partners, including primary and secondary amines, and even amides. libretexts.orgacs.org Ligands such as DavePhos and tBuXPhos have proven effective for the coupling of amines with heterocyclic halides. libretexts.org The choice of base is also important, with options like sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) being commonly used. libretexts.org

Table 2: Buchwald-Hartwig Amination Reaction Components

Component Examples Role
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, [Pd(Allyl)Cl]₂ Catalyst precursor
Ligand XantPhos, DavePhos, tBuXPhos, RuPhos Stabilizes the palladium catalyst and facilitates the catalytic cycle
Base NaOt-Bu, LHMDS, Cs₂CO₃, DBU Activates the amine and facilitates the reductive elimination step

| Solvent | Toluene, Dioxane, THF, DMF | Provides the reaction medium |

This table summarizes common components used in Buchwald-Hartwig amination reactions, highlighting the diversity of reagents available to chemists.

Palladium-catalyzed thioetherification allows for the formation of a carbon-sulfur bond between an aryl halide and a thiol. This reaction provides access to 2-thioether-substituted 5-fluoro-1H-indoles. The development of efficient catalytic systems has enabled the coupling of a variety of thiols with aryl bromides under mild conditions. researchgate.net

Catalyst systems often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as dppf or CyPF-tBu. researchgate.netresearchgate.net The reaction can tolerate a range of functional groups on both the indole and the thiol. researchgate.net Recent advancements have even demonstrated that these reactions can be promoted by Brønsted acids in the presence of nickel and visible light, offering an alternative to traditional base-mediated protocols. uni-regensburg.de

Nucleophilic Substitution Reactions of Bromine

While palladium-catalyzed reactions are prevalent, the bromine atom at the 2-position of this compound can also undergo nucleophilic substitution. evitachem.com This type of reaction typically requires activation of the indole ring or the use of strong nucleophiles. For instance, in related bromoindole systems, substitution of the bromine has been achieved with various nucleophiles such as amines and thiols. evitachem.com

Reductive Debromination Strategies

Reductive debromination offers a method to selectively remove the bromine atom from the 2-position, yielding 5-fluoro-1H-indole. This transformation can be useful when the bromine atom has served its purpose as a directing group or a handle for other reactions and is no longer needed in the final target molecule. A common method for reductive cyclization that can be conceptually applied here involves the use of palladium on carbon (Pd/C) with a hydrogen source. diva-portal.org

Reactions and Influence of the Fluorine Substituent

The fluorine atom at the C-5 position significantly influences the electronic properties of the indole ring, which in turn affects its reactivity in various transformations.

Nucleophilic Aromatic Substitution (SNAr) Potential

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org The fluorine atom, being highly electronegative, enhances the electrophilicity of the indole ring, making it more susceptible to nucleophilic attack. scbt.com This effect is particularly pronounced when additional electron-withdrawing groups are present on the ring. wikipedia.org While the direct displacement of the fluorine atom in this compound via an SNAr mechanism is not extensively documented, the presence of fluorine is known to decrease reaction yields in certain nucleophilic substitution reactions, potentially due to competing SNAr pathways. diva-portal.org In some cases, low temperatures are required to favor other reactions over the competing SNAr of fluorine. diva-portal.org It is noteworthy that in nucleophilic aromatic substitutions of haloarenes, fluorides are often the most reactive, which is the opposite of their reactivity in SN1 and SN2 reactions. diva-portal.org

Electronic Effects on Indole Ring Reactivity and Neighboring Groups

The electron-withdrawing nature of the fluorine atom at C-5 deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. This deactivation directs electrophiles preferentially to the electron-rich pyrrole (B145914) ring, particularly the C-3 position. diva-portal.org The fluorine substituent can also exert its influence through neighboring group participation, where it interacts with a reaction center within the same molecule. wikipedia.orglibretexts.org This interaction can lead to increased reaction rates and unexpected stereochemical outcomes. wikipedia.orglibretexts.org For instance, in fluorination reactions using diethylaminosulfur trifluoride (DAST), the formation of an aziridinium (B1262131) ion intermediate via neighboring group participation has been proposed to explain the retention of stereochemistry. nih.gov While direct evidence for neighboring group participation by the fluorine atom in this compound is not specified, the presence of fluorine substituents on aromatic rings has been shown to have significant electronic and steric effects on reaction intermediates. nih.gov

Reactivity of the Indole Nucleus

The indole nucleus itself is the primary site of many chemical transformations, with the substituents at C-2 and C-5 modulating its reactivity.

Electrophilic Aromatic Substitution at the C-3 Position

The C-3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. diva-portal.orgrsc.org The presence of the electron-withdrawing fluorine at C-5 further enhances the propensity for substitution at C-3 over the benzene ring.

Common electrophilic substitution reactions at the C-3 position include:

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a standard method for introducing a formyl group at the C-3 position of indoles. wikipedia.orgambeed.com

Mannich Reaction: This reaction introduces an aminomethyl group at the C-3 position.

Friedel-Crafts Acylation: This reaction introduces an acyl group at the C-3 position.

The yields of these reactions can be influenced by the electronic nature of the substituents on the indole ring. rsc.org

Table 1: Electrophilic Aromatic Substitution Reactions at C-3 of Indole Derivatives
ReactionReagentsProductReference(s)
Vilsmeier-HaackPOCl₃, DMF3-Formylindole wikipedia.orgambeed.com
Mannich ReactionFormaldehyde, Amine3-AminomethylindoleN/A
Friedel-Crafts AcylationAcyl Halide, Lewis Acid3-AcylindoleN/A

N-Alkylation and N-Substitution Reactions at the Indole Nitrogen

The nitrogen atom of the indole ring can be readily alkylated or substituted. rsc.org Classical methods often involve the use of a strong base like sodium hydride (NaH) to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org Other bases such as potassium tert-butoxide can also be employed. diva-portal.org

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base. google.com

N-Arylation: Coupling with aryl halides, often catalyzed by copper or palladium complexes. organic-chemistry.orgresearchgate.netacs.org

N-Acylation: Reaction with acylating agents to introduce an acyl group on the nitrogen.

The choice of base and solvent can be crucial for achieving high yields and selectivity. For instance, a manganese catalyst has been shown to provide either C-3 or N-alkylation depending on the solvent used. organic-chemistry.org

Table 2: N-Substitution Reactions of Indole Derivatives
ReactionReagentsProductReference(s)
N-AlkylationAlkyl Halide, NaH, DMF/THFN-Alkylindole rsc.org
N-AlkylationAlcohol, TsClN-Alkylindole organic-chemistry.org
N-ArylationAryl Halide, Cu₂ON-Arylindole organic-chemistry.org

Derivatization of Other Functional Groups and Side Chains

The bromine atom at the C-2 position is a key handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.com This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-2 position. The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne, also using a palladium catalyst, to form a 2-alkynylindole.

Heck Coupling: This reaction involves the coupling of the bromoindole with an alkene.

These cross-coupling reactions are powerful tools for the synthesis of complex molecules derived from this compound. acs.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Bromoindoles
ReactionCoupling PartnerCatalyst SystemProductReference(s)
Suzuki-MiyauraBoronic Acid/EsterPd Catalyst, Base2-Aryl/Heteroarylindole nih.govresearchgate.netmdpi.com
SonogashiraTerminal AlkynePd Catalyst, Cu(I) cocatalyst, Base2-AlkynylindoleN/A
HeckAlkenePd Catalyst, Base2-AlkenylindoleN/A

Spectroscopic and Advanced Analytical Characterization Methodologies

X-ray Single Crystal Diffraction for Solid-State Structural Elucidation

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound 2-bromo-5-fluoro-1H-indole. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles derived from X-ray crystallography could not be obtained.

The elucidation of the three-dimensional atomic arrangement in the solid state is paramount for a complete understanding of a compound's physicochemical properties. X-ray single-crystal diffraction is the definitive technique for acquiring this information, providing precise data on molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding and halogen bonding.

While crystallographic data for structurally related bromo-substituted indole (B1671886) derivatives exist, direct extrapolation of these findings to this compound is not feasible due to the significant influence of substituent position and the nature of the halogen atoms on the crystal packing and molecular conformation. The interplay between the bromine and fluorine substituents, in particular, would be expected to play a crucial role in the supramolecular architecture of the solid-state structure.

Further research involving the synthesis of single crystals of this compound and subsequent analysis by X-ray diffraction is necessary to determine its precise solid-state structure. Such a study would provide invaluable insights into the effects of dual halogen substitution on the indole scaffold and would allow for the creation of detailed crystallographic data tables and a thorough discussion of its molecular and supramolecular features.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. niscpr.res.in For 2-bromo-5-fluoro-1H-indole, DFT calculations can provide valuable insights into its molecular properties. The presence of electron-withdrawing fluorine and bromine atoms is expected to significantly influence the electron distribution within the indole (B1671886) ring system.

DFT calculations on substituted indoles have shown that electron-withdrawing groups affect the spin density distribution in their radical cations, which can explain differences in their oxidation and subsequent coupling reactions. rsc.org In the case of this compound, the fluorine at the C5 position and bromine at the C2 position would lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This alteration in frontier molecular orbitals is a key determinant of the molecule's reactivity. mdpi.com

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.com DFT studies on similar substituted indoles can help predict whether the substitutions in this compound result in a larger or smaller energy gap compared to the parent indole molecule, thus providing an indication of its relative stability and reactivity. researchgate.netniscpr.res.in Furthermore, these calculations can identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies and predicting potential metabolic transformations. For instance, DFT calculations have been used to study the isomerization of indole, revealing the relative stabilities of its tautomers and the energy barriers for their interconversion. acs.orgacs.org

Table 1: Predicted Electronic Properties of Substituted Indoles from DFT Studies

PropertyEffect of Electron-Withdrawing SubstituentsPredicted Impact on this compound
HOMO Energy LoweredDecreased electron-donating ability
LUMO Energy LoweredIncreased electron-accepting ability
HOMO-LUMO Gap Generally increasedPotentially increased kinetic stability
Electron Density Reduced on the ring systemAltered sites for electrophilic/nucleophilic attack

This table is generated based on general principles observed in DFT studies of substituted indoles and represents predicted trends for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. harbinengineeringjournal.comharbinengineeringjournal.com This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a protein target. walisongo.ac.id For this compound, molecular docking simulations can be employed to explore its potential as a ligand for various biological targets.

The indole scaffold is known to interact with a wide range of protein receptors. rsc.org The bromine and fluorine atoms in this compound can participate in specific interactions that enhance binding affinity and selectivity. For instance, the bromine atom can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein complexes. Both fluorine and the N-H group of the indole ring can act as hydrogen bond donors or acceptors.

Molecular docking studies on indole derivatives have revealed key interactions with various enzymes and receptors. For example, docking studies of indole-based Schiff bases as α-glucosidase inhibitors have shown critical intermolecular interactions within the active site. mdpi.com Similarly, docking analyses of indole-based oxadiazoles (B1248032) with the Factor H binding protein from Treponema denticola have demonstrated favorable binding energies. nih.gov While specific docking studies on this compound are not widely reported, studies on similar polysubstituted indoles, such as 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles, have been used to predict binding to targets like tubulin. nih.govresearchgate.net These studies suggest that the bromo- and fluoro-substituents could play a significant role in orienting the molecule within a binding pocket and forming key interactions with amino acid residues.

Table 2: Potential Interactions of this compound in a Protein Binding Site

Functional GroupPotential Interaction Type
Indole N-H Hydrogen Bond Donor
Fluorine Atom Hydrogen Bond Acceptor, Halogen Bond Donor
Bromine Atom Halogen Bond Donor, Hydrophobic Interactions
Indole Ring π-π Stacking, Hydrophobic Interactions

This table outlines the potential non-covalent interactions that this compound could form with a protein target based on its chemical structure.

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

SAR studies on various indole derivatives have highlighted the importance of halogen substitutions. For instance, in a series of indole-based compounds targeting HIV-1 fusion, the nature and position of substituents on the indole ring were found to be critical for activity. nih.gov Similarly, SAR studies on brominated indoles from marine mollusks have shown that the position of the bromine atom significantly affects their anti-inflammatory activity. mdpi.commonash.edu Specifically, bromination at the C5 and C6 positions of isatin-based compounds was found to increase anti-inflammatory effects. mdpi.com

In the context of this compound, the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position would be key descriptors in a computational SAR model. These models often use physicochemical properties such as hydrophobicity, electronic effects, and steric parameters to predict biological activity. The electron-withdrawing nature of both halogens would significantly alter the electronic properties of the indole ring, which in turn can affect its interaction with biological targets. rsc.org SAR studies on indole-linked pyrazoles and other substituted indoles have consistently shown that the type and position of substituents are critical for their inhibitory activities against various enzymes. nih.govresearchgate.net

Mechanistic Insights from Quantum Chemical Calculations of Reactions

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by providing detailed information about the energies of reactants, transition states, and products. rsc.org For this compound, these calculations can offer insights into its formation and potential reactivity in various chemical transformations.

The synthesis of this compound likely involves electrophilic bromination of 5-fluoro-1H-indole. Quantum chemical calculations on the bromination of substituted indoles have proposed a two-step mechanism. The first step, which is rate-determining, involves the overlap of the HOMO of the indole with the LUMO of the bromine molecule. researchgate.net The presence of a fluorine atom at the 5-position would influence the electron density of the indole ring, thereby affecting the rate and regioselectivity of the bromination reaction.

Furthermore, quantum chemical calculations can shed light on the reactivity of this compound in subsequent reactions. For example, studies on the reactions of 3-halogenated 2-CF3-indoles with various nucleophiles have shown that the nature of the halogen and the reaction conditions are critical. mdpi.com Similar computational investigations could predict the feasibility of nucleophilic substitution or cross-coupling reactions at the bromine-bearing C2 position of this compound. Additionally, computational studies on the atmospheric oxidation of indole initiated by OH and Cl radicals have provided detailed mechanistic pathways, which could serve as a model for understanding the potential degradation or metabolic pathways of halogenated indoles. copernicus.org

Applications in Organic Synthesis and Material Sciences Research

Role as a Versatile Building Block for the Synthesis of Complex Organic Molecules

2-Bromo-5-fluoro-1H-indole is a valuable heterocyclic building block in organic synthesis, primarily owing to the reactivity of the indole (B1671886) core and the specific properties imparted by its substituents. The bromine atom at the 2-position and the fluorine atom at the 5-position provide strategic points for functionalization, enabling the construction of more complex molecular architectures.

The indole scaffold itself is a prominent feature in a vast number of biologically active compounds and natural products. thieme.com Its derivatives are known to mimic peptide structures and bind to various enzymes, making them significant in drug discovery. acs.org The introduction of a fluorine atom, as in this compound, can enhance metabolic stability and improve the pharmacodynamic properties of a molecule. nih.gov Fluorinated building blocks are widely utilized in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents, as well as in the development of agrochemicals. ossila.com

The synthetic utility of halogenated indoles is well-documented. For instance, 5-fluoro-2-oxindole, a related compound, serves as a precursor for the synthesis of various derivatives with potential α-glucosidase inhibitory activity. nih.gov The bromine atom in this compound can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse substituents at this position. This versatility makes it a key intermediate in the synthesis of a wide array of more complex indole derivatives.

The following table summarizes the key features of this compound as a building block:

FeatureDescriptionSignificance in Synthesis
Indole Core A bicyclic aromatic heterocycle.A common scaffold in biologically active molecules. thieme.com
Bromine at C2 A reactive halogen substituent.Allows for facile functionalization via substitution or cross-coupling reactions. acs.org
Fluorine at C5 An electron-withdrawing group.Can enhance metabolic stability and biological activity of the final product. nih.gov

Preparation of Fused Heterocyclic Ring Systems and Polycycles

The synthesis of fused heterocyclic compounds is a significant area of organic chemistry, leading to the creation of novel molecular frameworks with diverse applications in medicinal chemistry and materials science. airo.co.in Indole derivatives, including this compound, are important precursors in the construction of these complex polycyclic systems. thieme.com

Various synthetic strategies, such as cyclization reactions, ring-closing metathesis, and Diels-Alder reactions, are employed to construct fused heterocyclic systems. airo.co.in The presence of reactive handles, like the bromine atom in this compound, is crucial for these transformations. For example, bromo-substituted precursors can be utilized in intramolecular cyclization reactions to form new rings fused to the indole core.

Research has demonstrated the synthesis of fused heterocycles from α-bromo ketones and other bromo-substituted starting materials. researchgate.net While specific examples detailing the use of this compound in the synthesis of fused ring systems are not abundant in the provided context, the general reactivity of bromoindoles suggests its potential in this area. The bromine atom can serve as a leaving group or a site for metal-catalyzed cross-coupling reactions, which are powerful tools for ring formation.

The following table outlines general methods for the synthesis of fused heterocycles where a bromo-substituted indole could potentially be employed:

Reaction TypeDescriptionPotential Application for this compound
Intramolecular Cyclization Formation of a new ring by the reaction of two functional groups within the same molecule.The bromine atom could be displaced by a nucleophilic group tethered to another position on the indole.
Palladium-Catalyzed Cross-Coupling Formation of carbon-carbon or carbon-heteroatom bonds.Suzuki or Heck coupling reactions could be used to build a new ring onto the indole nucleus.
1,3-Dipolar Cycloaddition Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.Derivatives of this compound could be designed to participate in such reactions. mdpi.com

Exploration in Catalytic Systems (e.g., as a ligand component, organocatalyst, or substrate in catalytic transformations)

Indole derivatives have been explored in the field of catalysis, both as substrates in catalytic reactions and as components of catalysts themselves. The unique electronic properties of the indole ring system can influence the outcome of catalytic transformations.

In the realm of organocatalysis, indole derivatives can participate in reactions such as the Friedel–Crafts alkylation. acs.org While specific studies on this compound as an organocatalyst are not detailed in the provided search results, the general reactivity of indoles suggests potential avenues for exploration. The electron-withdrawing nature of the fluorine atom and the steric and electronic effects of the bromine atom could modulate the catalytic activity of a molecule containing this scaffold.

As a substrate, this compound can undergo various catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions are commonly used to functionalize bromo-substituted aromatic compounds. nih.gov These reactions would allow for the introduction of a wide range of substituents at the 2-position of the indole ring.

Furthermore, indole derivatives can be incorporated into ligands for metal catalysts. The nitrogen atom of the indole ring can coordinate to a metal center, and the substituents on the indole can be tailored to fine-tune the steric and electronic properties of the resulting catalyst. This approach has been used to develop catalysts for a variety of organic transformations.

The potential roles of this compound in catalytic systems are summarized in the table below:

Role in CatalysisDescriptionPotential Application
Substrate The molecule that is transformed in a catalytic reaction.Undergoes catalytic cross-coupling, C-H activation, or other functionalization reactions.
Ligand Component A molecule that binds to a metal center to form a catalyst.The indole nitrogen could coordinate to a metal, with the bromo and fluoro groups influencing catalytic activity.
Organocatalyst A small organic molecule that catalyzes a reaction.A derivative of this compound could be designed to act as a catalyst for specific transformations.

Precursor for Radiopharmaceuticals and Labeled Compounds (e.g., for 19F-13C NMR probes)

The presence of a fluorine atom in this compound makes it a particularly interesting precursor for the synthesis of labeled compounds for use in techniques such as ¹⁹F NMR spectroscopy. ¹⁹F NMR is a powerful tool in chemical and biological research due to the high sensitivity of the ¹⁹F nucleus and the lack of a natural fluorine background in biological systems. diva-portal.org

Specifically, 5-fluoroindole (B109304) can serve as a precursor for the in vivo synthesis of 5-fluorotryptophan, which can then be incorporated into proteins. nih.gov This allows for the study of protein structure and dynamics using ¹⁹F NMR. The introduction of a ¹³C label in conjunction with the ¹⁹F label, creating a ¹⁹F-¹³C spin pair, can further enhance the resolution and sensitivity of NMR experiments. diva-portal.orgrsc.org

The synthesis of ¹³C/¹⁹F labeled indoles has been described, utilizing inexpensive sources of ¹³C. rsc.org These labeled indoles are then used as tryptophan precursors for protein expression, enabling high-resolution NMR studies. rsc.org This methodology is valuable for investigating the structure and function of proteins, including G protein-coupled receptors (GPCRs). nih.gov

The applications of this compound and related fluorinated indoles in the preparation of labeled compounds are highlighted in the following table:

ApplicationDescriptionKey Advantages
Precursor for 5-Fluorotryptophan 5-fluoroindole is converted by cellular machinery into 5-fluorotryptophan. diva-portal.orgAllows for the residue-specific labeling of proteins with a ¹⁹F probe. nih.gov
¹⁹F NMR Spectroscopy A technique used to study the structure and dynamics of molecules containing fluorine.High sensitivity and no background signal in biological systems. diva-portal.org
¹⁹F-¹³C NMR Probes The incorporation of a ¹³C atom adjacent to the ¹⁹F atom.Enhances spectral resolution in TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. diva-portal.org

Medicinal Chemistry Research Applications and Design Principles Preclinical Focus

Exploration of 2-Bromo-5-fluoro-1H-indole Scaffolds for Biologically Active Molecules

The indole (B1671886) nucleus is a privileged structure in drug discovery, found in a wide range of natural products and synthetic compounds with diverse pharmacological activities. nih.govnih.gov The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the biological and physicochemical properties of the indole scaffold. nih.gov The this compound core, in particular, serves as a versatile template for the generation of libraries of compounds for screening against various biological targets.

For instance, derivatives of 5-fluoro-2-oxindole, a closely related analog, have been synthesized and evaluated as potential α-glucosidase inhibitors. nih.govresearchgate.net In one study, a series of 5-fluoro-2-oxindole derivatives were prepared through condensation with various aromatic aldehydes. nih.gov This highlights the utility of the 5-fluoroindole (B109304) moiety as a foundational structure for creating molecules with specific enzymatic inhibitory activity. Similarly, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and investigated for their potential as EGFR inhibitors with antiproliferative effects. nih.gov

The 2-bromo substituent on the indole ring provides a convenient handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the exploration of diverse chemical space. nih.govresearchgate.net This synthetic tractability makes this compound an attractive starting material for generating novel chemical entities with potential therapeutic applications.

Design Principles for Halogenated Indole Derivatives

The incorporation of halogen atoms into drug candidates is a widely employed strategy in medicinal chemistry to optimize their pharmacological profiles. The presence of both fluorine and bromine in this compound offers a unique combination of properties that can be exploited in drug design.

Impact of Fluorine on Metabolic Stability and Pharmacokinetic Properties

Fluorine is a bioisostere of hydrogen but possesses significantly different electronic properties. Its high electronegativity and the strength of the carbon-fluorine bond can have profound effects on the metabolic stability of a drug molecule. chemrxiv.org The introduction of a fluorine atom at the 5-position of the indole ring, as in this compound, can block potential sites of metabolic oxidation by cytochrome P450 enzymes. nih.govresearchgate.net This can lead to a longer half-life and improved oral bioavailability of the resulting drug candidates. nih.govwuxiapptec.com

Furthermore, the presence of fluorine can influence the acidity (pKa) of nearby functional groups, which in turn can affect a molecule's absorption, distribution, and excretion properties. mdpi.com While specific pharmacokinetic data for derivatives of this compound are not extensively available, the known effects of fluorination on drug metabolism provide a strong rationale for its inclusion in drug design. nih.govnih.gov

PropertyImpact of 5-Fluoro Substitution
Metabolic StabilityIncreased by blocking oxidative metabolism
Oral BioavailabilityPotentially improved
Acidity (pKa)Can be modulated, affecting ADME properties
Binding AffinityCan be enhanced through specific interactions

Role of Bromine in Modulating Reactivity and Enabling Derivatization for Biological Activity

The bromine atom at the 2-position of the indole ring plays a crucial role in the synthetic utility of this compound. This position is synthetically accessible for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.net These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents at this position. scielo.br

This derivatization capability is essential for exploring structure-activity relationships and optimizing the biological activity of lead compounds. For example, the synthesis of various 5-bromoindole (B119039) derivatives has demonstrated the importance of this halogen as a key intermediate for creating compounds with anticancer and antiviral properties. nih.govresearchgate.net The reactivity of the C-Br bond allows medicinal chemists to systematically modify the structure of the parent indole and fine-tune its interaction with biological targets.

Structure-Activity Relationship (SAR) Considerations Based on Substitution Patterns

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. nih.gov Structure-activity relationship (SAR) studies are therefore critical for the rational design of potent and selective drug candidates. For halogenated indoles, the position of the halogen atom can significantly impact activity.

In studies of 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors, the nature of the substituent on the benzylidene moiety at the 3-position was found to be a key determinant of inhibitory potency. nih.govresearchgate.net Similarly, for 5-bromoindole derivatives with anticancer activity, the modifications at the 2-position were crucial for their biological effects. nih.gov

The combination of a fluorine atom at the 5-position and a bromine atom at the 2-position in this compound provides a scaffold with multiple points for diversification. SAR studies on derivatives of this scaffold would likely focus on:

Substituents at the 2-position: Introduced via cross-coupling reactions to probe interactions with the target's binding site.

Modifications at the N1-position: Alkylation or arylation of the indole nitrogen to modulate lipophilicity and hydrogen bonding capacity.

Further substitution on the benzene (B151609) ring: To explore additional binding pockets and optimize physicochemical properties.

Preclinical Investigation of Molecular Targets and Pathways

Derivatives of halogenated indoles have been investigated for their potential to modulate the activity of various enzymes, highlighting their promise as therapeutic agents.

Studies on Enzyme Inhibition by Indole Derivatives

The indole scaffold has proven to be a valuable template for the design of enzyme inhibitors. nih.gov As mentioned earlier, derivatives of 5-fluoro-2-oxindole have shown promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.govresearchgate.net In one study, several 5-fluoro-2-oxindole derivatives exhibited significantly better inhibitory activity than the reference drug acarbose. nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors. nih.gov

CompoundTarget EnzymeBiological Activity
5-Fluoro-2-oxindole Derivativesα-GlucosidaseInhibition of carbohydrate metabolism
5-Bromoindole-2-carboxylic Acid DerivativesEGFR Tyrosine KinaseAntiproliferative effects
Indole-based DerivativesKinases (e.g., MK2, EGFR, SRC)Anticancer and anti-inflammatory potential
Indole DerivativesProteases (e.g., HCV NS3/4A)Antiviral activity

Furthermore, indole derivatives have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govedgccjournal.org For example, indole-based compounds have been developed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a potential target for anti-inflammatory therapies. nih.gov The structural versatility of the indole core allows for the design of inhibitors that can target the ATP-binding site of kinases with high affinity and selectivity. Additionally, indole derivatives have been explored as protease inhibitors, with some showing potent activity against viral proteases like the hepatitis C virus (HCV) NS3/4A serine protease. nih.govsemanticscholar.org The this compound scaffold, with its potential for diverse functionalization, represents a promising starting point for the development of novel inhibitors for these and other important enzyme targets.

Ligand Design and Binding Affinity Studies for Receptors

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide array of biological receptors. The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in ligand design to modulate a compound's physicochemical properties and enhance its binding affinity and selectivity.

Fluorine, with its small size and high electronegativity, can alter the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds or other electrostatic interactions with receptor sites. daneshyari.commdpi.com Furthermore, replacing hydrogen with fluorine on aromatic rings is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. daneshyari.com Bromine, being larger and more polarizable, can participate in halogen bonding—a specific type of non-covalent interaction—with electron-donating atoms in a receptor's binding pocket, thereby improving ligand affinity.

Structural Requirements for Modulating Biological Activity

The biological activity of indole-based compounds is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies of halogenated indoles have consistently shown that both the type of halogen and its location are critical determinants of pharmacological effect.

The substitution pattern of this compound presents a unique electronic and steric profile.

Substitution at the 2-position: The 2-position of the indole ring is a common site for modification. The presence of a bromine atom at this position offers a handle for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of a wide variety of molecular fragments to probe the chemical space around a biological target. Replacing the bromine with different groups would systematically alter the molecule's size, polarity, and hydrogen-bonding capacity, which is a fundamental approach in SAR studies to optimize biological activity.

Substitution at the 5-position: The 5-position is often involved in interactions within the binding pockets of various enzymes and receptors. A fluorine atom at this position can significantly impact biological activity. For example, in the development of CFTR potentiators based on tetrahydro-γ-carbolines (which contain an indole-like structure), the introduction of a fluorine atom was found to be beneficial for activity. acs.org SAR studies on 5-fluoro-2-oxindole derivatives have also shown that the fluoro group contributes to potent α-glucosidase inhibition. frontiersin.orgnih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Key areas for development include:

Greener Solvents and Reagents: Exploring the use of less hazardous solvents and reagents to align with the principles of green chemistry.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis.

Catalytic C-H Bromination: Investigating selective C-H activation and bromination of 5-fluoroindole (B109304) as a more atom-economical approach compared to traditional methods that may involve multiple steps.

Discovery of Novel Catalytic Transformations for Functionalization

The 2-bromo-5-fluoro-1H-indole scaffold is primed for a wide array of functionalization reactions, largely due to the reactivity of the carbon-bromine bond. acs.org Future research will undoubtedly focus on leveraging this reactivity through novel catalytic transformations. Transition-metal-catalyzed cross-coupling reactions are a particularly promising avenue for creating diverse libraries of indole (B1671886) derivatives. uvic.ca

Emerging research directions include:

Palladium- and Copper-Catalyzed Cross-Coupling: Expanding the scope of Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions to introduce a variety of substituents (aryl, alkynyl, amino, and vinyl groups) at the 2-position. The presence of the bromine atom is particularly valuable for such cross-coupling reactions. acs.org

Photoredox Catalysis: Utilizing visible light-mediated reactions for novel C-C and C-heteroatom bond formations under mild conditions.

C-H Functionalization: After the initial functionalization at the 2-position, subsequent C-H activation at other positions of the indole ring could provide access to highly complex and polysubstituted indole derivatives.

Integration into Fragment-Based Drug Discovery and Chemoinformatics Initiatives

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.govnih.gov FBDD utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. mdpi.compharmacelera.com this compound possesses several characteristics that make it an ideal candidate for inclusion in fragment libraries.

Key attributes for FBDD:

Low Molecular Weight and Complexity: It fits the typical profile of a fragment molecule, allowing it to efficiently explore the chemical space of a target's binding pocket. nih.gov

Strategic Halogenation: The bromine atom provides a vector for synthetic elaboration to grow the fragment into a more potent lead compound. pharmacelera.com The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. acs.orgresearchgate.net

High Ligand Efficiency: As a small molecule, it has the potential to form highly efficient binding interactions with protein targets. mdpi.com

Chemoinformatics will play a crucial role in leveraging this fragment. Virtual screening and computational modeling can predict the binding of this compound and its derivatives to various protein targets, prioritizing synthetic efforts and accelerating the discovery process. pharmacelera.com The use of fluorine-detected NMR (¹⁹F NMR) has also become a popular and sensitive method for fragment screening, making fluorinated fragments like this particularly valuable. drugdiscoverychemistry.com

Application in Advanced Chemical Biology Probes and Imaging Agents

The unique properties of this compound also position it as a valuable precursor for the development of sophisticated tools for chemical biology and molecular imaging. rsc.org

Potential applications include:

¹⁹F NMR Probes: The fluorine atom serves as a sensitive handle for ¹⁹F NMR spectroscopy. acs.org This can be used to study protein-ligand interactions, conformational changes, and enzymatic activity without the background noise present in ¹H NMR.

Positron Emission Tomography (PET) Imaging Agents: The fluorine atom can be substituted with the radioactive isotope ¹⁸F. The resulting radiolabeled indole derivatives could be developed as PET imaging agents for visualizing and quantifying biological targets in vivo, aiding in disease diagnosis and drug development. acs.orguq.edu.au

Fluorescent Probes: The indole core is a component of many fluorescent molecules, such as the well-known DNA stain DAPI. nih.gov By functionalizing the this compound scaffold with other chromophores or environmentally sensitive groups, novel fluorescent probes could be designed to report on specific biological events or analytes within living cells. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-5-fluoro-1H-indole, and what factors influence yield optimization?

Methodological Answer:

  • Electrophilic Bromination : Introduce bromine via reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane. The fluorine atom at the 5-position may direct bromination to the 2-position due to its electron-withdrawing effect, but steric and electronic factors require optimization .
  • Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization. For example, coupling 3-(2-azidoethyl)-5-fluoro-1H-indole with alkynes in PEG-400:DMF mixtures, followed by purification via flash column chromatography (yields ~25-50%) .
  • Yield Optimization : Control reaction time (e.g., 12 hours), catalyst loading (e.g., CuI), and solvent polarity to minimize side reactions .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.14–7.23 ppm for indole protons) and carbons (δ 110–146 ppm). Fluorine substituents split signals due to coupling (e.g., J = 21.4 Hz for 19F NMR at δ -114.65) .
  • Mass Spectrometry : FAB-HRMS confirms molecular ions (e.g., [M+H]+ at m/z 385.0461). Isotopic patterns from bromine (1:1 for 79Br/81Br) aid identification .
  • TLC Validation : Use solvent systems like 70:30 ethyl acetate:hexane (Rf = 0.30) to monitor reaction progress .

Q. What are the typical purification techniques for this compound, and how do solvent systems impact purity?

Methodological Answer:

  • Flash Chromatography : Employ gradients (e.g., ethyl acetate:hexane) to separate halogenated byproducts. Polar solvents improve resolution for polar intermediates .
  • Recrystallization : Use methanol or ethanol for high-purity crystals. Slow cooling minimizes co-precipitation of impurities .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the bromination of 5-fluoro-1H-indole derivatives?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., -SO2R) to steer bromination to the 2-position. Remove post-reaction via hydrolysis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity. Low temperatures (-20°C) reduce kinetic competition .
  • Computational Modeling : Use DFT calculations to predict substituent effects on aromatic electrophilic substitution pathways .

Q. How can crystallographic data resolve structural ambiguities in halogenated indoles?

Methodological Answer:

  • SHELX Refinement : Refine X-ray data with SHELXL to model disorder (common in flexible substituents). Hydrogen bonding patterns (e.g., N-H···Br interactions) validate geometry .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainty. High-resolution data (<1.0 Å) clarifies Br/F occupancy .
  • Twinned Data : Apply twin law corrections in SHELXL for crystals with pseudo-symmetry, common in halogenated systems .

Q. What analytical approaches reconcile contradictory data between spectroscopic and crystallographic results?

Methodological Answer:

  • Multi-Technique Cross-Validation : Compare NMR-derived torsion angles with X-ray values. Discrepancies >5° suggest dynamic motion in solution .
  • Synchrotron XRD : High-flux sources improve data quality for low-yield compounds. Pair with solid-state NMR to correlate crystal and molecular structures .
  • Error Analysis : Quantify systematic errors (e.g., crystal decay during XRD) versus random errors (e.g., NMR integration inaccuracies) .

Q. How does the electronic effect of fluorine at the 5-position influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine deactivates the indole ring, slowing Suzuki-Miyaura couplings. Use PdCl2(dppf) with stronger bases (e.g., Cs2CO3) to enhance transmetallation .
  • Ortho-Directing Behavior : Fluorine guides coupling to the 2-bromo position. Steric hindrance from the indole NH may require bulky ligands (e.g., XPhos) .

Contradiction Analysis

  • Synthetic Yield Variability : reports 25% yield for a similar compound, while achieves 50%. Differences arise from solvent purity (DMF vs. PEG-400) and catalyst aging .
  • 19F NMR Shifts : Fluorine chemical shifts vary with solvent (CDCl3 vs. DMSO-d6). Internal standards (e.g., C6F6) ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5-fluoro-1H-indole
Reactant of Route 2
Reactant of Route 2
2-bromo-5-fluoro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.